molecular formula C13H15NO2 B14217490 5-Methyl-7-oxo-7-(pyridin-4-yl)hept-5-enal CAS No. 740816-28-8

5-Methyl-7-oxo-7-(pyridin-4-yl)hept-5-enal

Cat. No.: B14217490
CAS No.: 740816-28-8
M. Wt: 217.26 g/mol
InChI Key: WVLGKSFJLKVAIT-UHFFFAOYSA-N
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Description

5-Methyl-7-oxo-7-(pyridin-4-yl)hept-5-enal is an organic compound with a complex structure that includes a pyridine ring and an enal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-oxo-7-(pyridin-4-yl)hept-5-enal typically involves multi-step organic reactions. One common method includes the condensation of pyridine-4-carbaldehyde with a suitable ketone under acidic or basic conditions to form the desired enal compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-oxo-7-(pyridin-4-yl)hept-5-enal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enal group to an alcohol or alkane.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-Methyl-7-oxo-7-(pyridin-4-yl)hept-5-enal has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-7-oxo-7-(pyridin-4-yl)hept-5-enal involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-7-oxo-7-(pyridin-3-yl)hept-5-enal
  • 5-Methyl-7-oxo-7-(pyridin-2-yl)hept-5-enal
  • 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine

Uniqueness

5-Methyl-7-oxo-7-(pyridin-4-yl)hept-5-enal is unique due to its specific substitution pattern on the pyridine ring and the presence of both an enal and a ketone group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

740816-28-8

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

5-methyl-7-oxo-7-pyridin-4-ylhept-5-enal

InChI

InChI=1S/C13H15NO2/c1-11(4-2-3-9-15)10-13(16)12-5-7-14-8-6-12/h5-10H,2-4H2,1H3

InChI Key

WVLGKSFJLKVAIT-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=NC=C1)CCCC=O

Origin of Product

United States

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